![molecular formula C28H34O14 B1245080 Scorzocreticoside II](/img/structure/B1245080.png)
Scorzocreticoside II
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Overview
Description
Scorzocreticoside II is a natural product found in Scorzonera cretica with data available.
Scientific Research Applications
Discovery and Isolation
Scorzocreticoside II, along with other compounds, was isolated from the Greek endemic species Scorzonera cretica. These compounds were elucidated based on spectral data and chemical methods, highlighting the significance of this plant in yielding new chemical entities with potential applications in various fields (Paraschos et al., 2001).
Synthesis and Chemical Study
The synthesis of the 6-O-methyl ether of Scorzocreticin and Scorzocreticoside I, metabolites from Scorzonera cretica, demonstrates the feasibility of synthesizing complex natural products, potentially paving the way for their use in various scientific applications (Saeed, 2006).
Antimicrobial Activities
A study identified new dihydroisocoumarin glycosides, including Scorzocreticoside II, from Scorzonera aucheriana, exhibiting notable antimicrobial activities. This discovery suggests potential applications of Scorzocreticoside II in developing new antimicrobial agents (Erİk et al., 2021).
Antioxidant and Anti-inflammatory Properties
Scorzocreticoside II, isolated from Scorzonera pygmaea Sibth. & Sm., has been studied for its antioxidant and anti-inflammatory activities. This suggests its potential application in managing oxidative stress-related disorders and inflammation (Sahin et al., 2018).
properties
Product Name |
Scorzocreticoside II |
---|---|
Molecular Formula |
C28H34O14 |
Molecular Weight |
594.6 g/mol |
IUPAC Name |
(3S)-6-hydroxy-3-(4-methoxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C28H34O14/c1-11-20(30)22(32)24(34)27(39-11)38-10-18-21(31)23(33)25(35)28(42-18)41-17-9-14(29)7-13-8-16(40-26(36)19(13)17)12-3-5-15(37-2)6-4-12/h3-7,9,11,16,18,20-25,27-35H,8,10H2,1-2H3/t11-,16-,18+,20-,21+,22+,23-,24+,25+,27+,28+/m0/s1 |
InChI Key |
ZJIHCERYVFDLJQ-GPJAHHJESA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=CC4=C3C(=O)O[C@@H](C4)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=CC4=C3C(=O)OC(C4)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O |
synonyms |
scorzocreticoside II |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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